4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid
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Overview
Description
4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid is a chemical compound with the molecular formula C5H6F2O4S and a molecular weight of 200.1605 . This compound is characterized by the presence of two fluorine atoms, a thiolane ring, and a carboxylic acid group. It is a derivative of thiolane, which is a sulfur-containing heterocycle.
Preparation Methods
The synthesis of 4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid typically involves the introduction of fluorine atoms into the thiolane ring. This can be achieved through various synthetic routes, including:
Fluorination Reactions: Using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms into the thiolane ring.
Oxidation Reactions: Oxidizing the thiolane ring to form the 1,1-dioxo structure using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Carboxylation Reactions: Introducing the carboxylic acid group through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms or modify the existing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to break down the thiolane ring and form smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atoms and the thiolane ring play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid can be compared with other similar compounds, such as:
1,1-Dioxo-1lambda6-thiolane-2-carboxylic acid: Lacks the fluorine atoms, which may result in different reactivity and properties.
1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid: Has the carboxylic acid group at a different position on the thiolane ring, affecting its chemical behavior.
The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C5H6F2O4S |
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Molecular Weight |
200.16 g/mol |
IUPAC Name |
4,4-difluoro-1,1-dioxothiolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O4S/c6-5(7)1-3(4(8)9)12(10,11)2-5/h3H,1-2H2,(H,8,9) |
InChI Key |
HWXLAHVEQKBFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S(=O)(=O)CC1(F)F)C(=O)O |
Origin of Product |
United States |
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